ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate
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Overview
Description
Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate is an organic compound that features a difluorophenyl group, a cyanopropenoate moiety, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyano and ester groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:
Ethyl (2E)-3-(3,5-dichlorophenyl)-2-cyanoprop-2-enoate: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
Ethyl (2E)-3-(4-fluorophenyl)-2-cyanoprop-2-enoate: Contains a single fluorine atom at a different position, leading to variations in its chemical and biological properties.
The unique combination of the difluorophenyl group and the cyanoester moiety in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)3-8-4-10(13)6-11(14)5-8/h3-6H,2H2,1H3/b9-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICPPWAROVOJSN-YCRREMRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC(=C1)F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=CC(=C1)F)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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